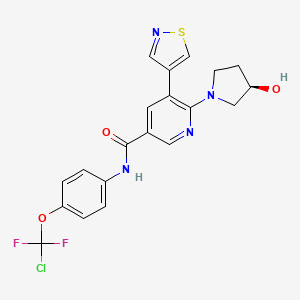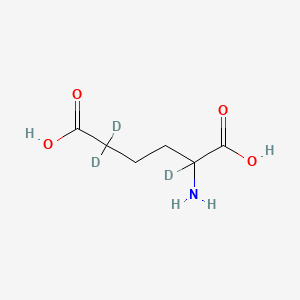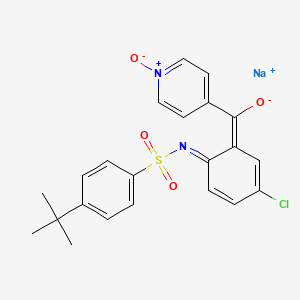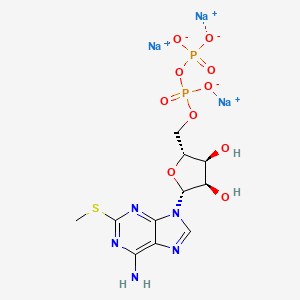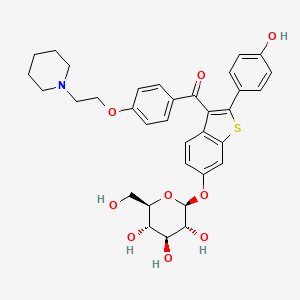
6-Raloxifene-beta-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Raloxifene-beta-D-glucopyranoside is a derivative of Raloxifene, a selective estrogen receptor modulator (SERM). This compound is glucuronidated at the 6’ position of the benzothiophene structure. It is known for its selective and orally active estrogen receptor antagonistic properties, making it useful in inhibiting bone loss, resorption, and lowering lipid levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Raloxifene-beta-D-glucopyranoside involves the glucuronidation of Raloxifene at the 6’ position. This process typically requires the use of glucuronic acid derivatives and specific catalysts to facilitate the reaction. The reaction conditions often include controlled temperatures and pH levels to ensure the successful attachment of the glucuronic acid moiety to the Raloxifene structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, along with optimized reaction conditions to maximize yield and purity. The compound is then purified through various techniques such as crystallization and chromatography to obtain the final product suitable for research and pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
6-Raloxifene-beta-D-glucopyranoside undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the glucuronic acid moiety or the benzothiophene structure.
Substitution: The compound can undergo substitution reactions, particularly at the glucuronic acid moiety, to form different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties, making them useful for various research applications .
Wissenschaftliche Forschungsanwendungen
6-Raloxifene-beta-D-glucopyranoside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study glucuronidation reactions and the effects of glucuronic acid modification on biological activity.
Biology: Investigated for its effects on estrogen receptors and its potential to inhibit bone loss and resorption.
Medicine: Explored for its potential therapeutic applications in treating osteoporosis and lowering lipid levels.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Wirkmechanismus
6-Raloxifene-beta-D-glucopyranoside exerts its effects by selectively binding to estrogen receptors, acting as an antagonist. This binding inhibits the activity of estrogen on bone and lipid metabolism, leading to reduced bone loss and lower lipid levels. The molecular targets involved include estrogen receptor alpha and beta, and the pathways affected are those related to bone resorption and lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Raloxifene: The parent compound, which is also a selective estrogen receptor modulator but lacks the glucuronic acid moiety.
Tamoxifen: Another selective estrogen receptor modulator with different structural features and biological activities.
Bazedoxifene: A similar compound with modifications that provide different pharmacological properties
Uniqueness
6-Raloxifene-beta-D-glucopyranoside is unique due to its glucuronidation at the 6’ position, which enhances its selectivity and oral activity as an estrogen receptor antagonist. This modification also provides distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C34H37NO9S |
|---|---|
Molekulargewicht |
635.7 g/mol |
IUPAC-Name |
[2-(4-hydroxyphenyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone |
InChI |
InChI=1S/C34H37NO9S/c36-19-26-30(39)31(40)32(41)34(44-26)43-24-12-13-25-27(18-24)45-33(21-4-8-22(37)9-5-21)28(25)29(38)20-6-10-23(11-7-20)42-17-16-35-14-2-1-3-15-35/h4-13,18,26,30-32,34,36-37,39-41H,1-3,14-17,19H2/t26-,30-,31+,32-,34-/m1/s1 |
InChI-Schlüssel |
NRDZBPPPAHHCHI-JPLCMXNCSA-N |
Isomerische SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=C(C=C6)O |
Kanonische SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


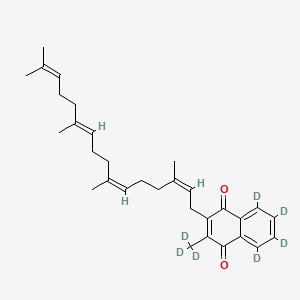
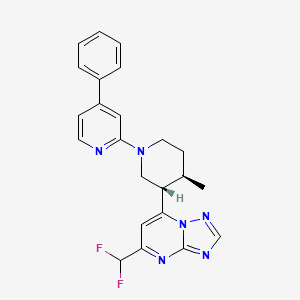
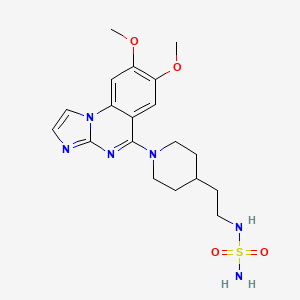
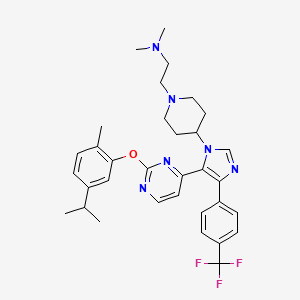
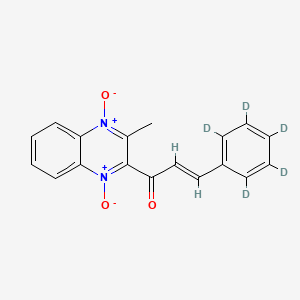
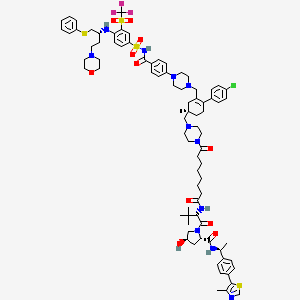



![7,9,11,20,22,24-Hexahydroxy-16-(hydroxymethyl)-13-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B15144028.png)
